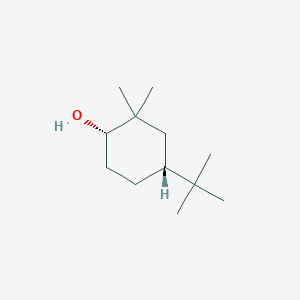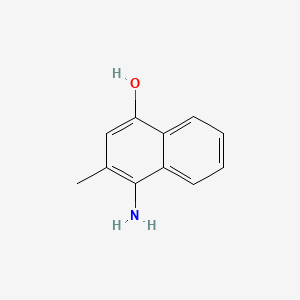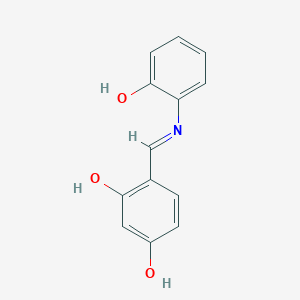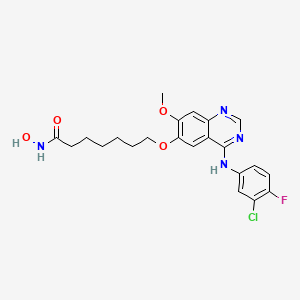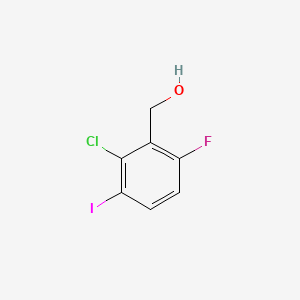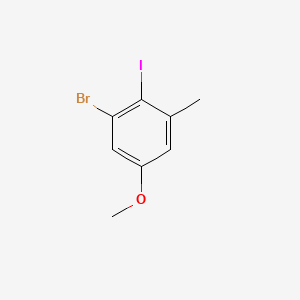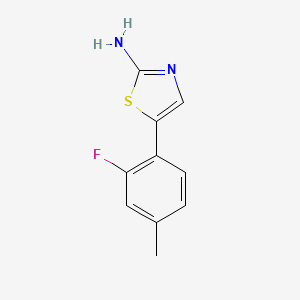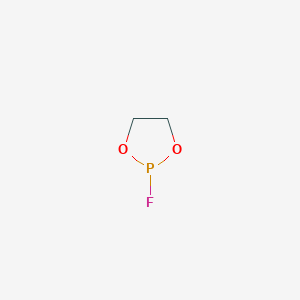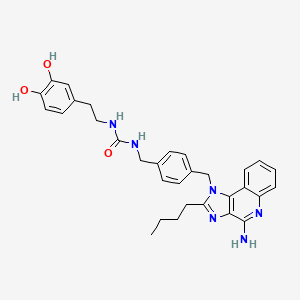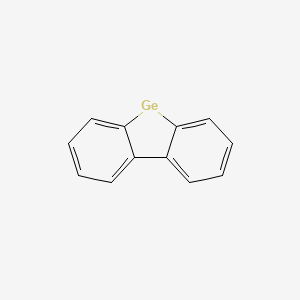
Dibenzogermole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Dibenzogermole: is an organogermanium compound with the molecular formula C12H10Ge . It is a member of the dibenzoheteropine family, which includes compounds containing a heteroatom (in this case, germanium) within a fused bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Dibenzogermole typically involves the ring-closing metathesis (RCM) of bis(2-vinylphenyl)germanes. This reaction is catalyzed by the second-generation Hoveyda-Grubbs catalyst in toluene at elevated temperatures (around 100°C). The reaction proceeds efficiently to form the desired dibenzo[b,f]germole structure .
Industrial Production Methods: While specific industrial production methods for 5H-Dibenzogermole are not well-documented, the general approach would involve scaling up the RCM reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques would likely be employed to optimize the production process.
化学反応の分析
Types of Reactions: 5H-Dibenzogermole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield germane derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are employed.
Major Products Formed:
Oxidation: Germanium dioxide derivatives.
Reduction: Germane derivatives.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
Chemistry: 5H-Dibenzogermole is used as a precursor in the synthesis of other organogermanium compounds.
Biology and Medicine: Research into the biological activity of organogermanium compounds has shown potential anti-cancer and immunomodulatory effects. While specific studies on 5H-Dibenzogermole are limited, its structural analogs have been investigated for their therapeutic properties .
Industry: In the industrial sector, 5H-Dibenzogermole and its derivatives are explored for use in electronic materials, such as semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 5H-Dibenzogermole in various applications involves its ability to interact with molecular targets through its germanium atom and aromatic rings. In catalysis, the compound can act as a ligand, facilitating the formation of active catalytic species. In biological systems, the compound’s interactions with cellular components may lead to modulation of signaling pathways and induction of apoptosis in cancer cells .
類似化合物との比較
5H-Dibenzosilole: Contains silicon instead of germanium.
5H-Dibenzostannole: Contains tin instead of germanium.
5H-Dibenzophosphole: Contains phosphorus instead of germanium.
Comparison: 5H-Dibenzogermole is unique due to the presence of germanium, which imparts distinct electronic properties compared to its silicon, tin, and phosphorus analogs. Germanium’s position in the periodic table allows for different reactivity and stability profiles, making 5H-Dibenzogermole particularly interesting for applications requiring specific electronic characteristics .
特性
分子式 |
C12H8Ge |
|---|---|
分子量 |
224.82 g/mol |
InChI |
InChI=1S/C12H8Ge/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H |
InChIキー |
VRYMPNJFCILNGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[Ge]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



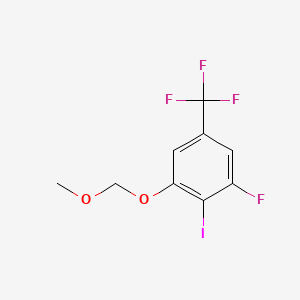
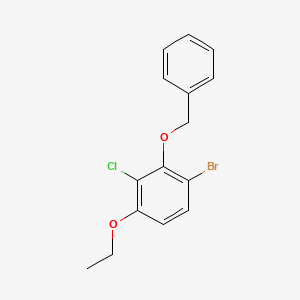
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)
